Technical Guide: Synthesis of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine
Technical Guide: Synthesis of 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine
The following technical guide details the synthesis protocol for 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine (CAS: 107166-95-0). This document is structured for research and process chemists, focusing on mechanistic rationale, scalability, and impurity control.
Executive Summary
Target Molecule: 5-Iodo-4-methoxy-6-methyl-2-(methylthio)pyrimidine CAS Registry Number: 107166-95-0 Molecular Formula: C₇H₉IN₂OS Molecular Weight: 296.13 g/mol [1]
This pyrimidine derivative serves as a high-value scaffold in medicinal chemistry and agrochemical synthesis. The C5-iodine handle renders it an excellent substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C4-methoxy and C2-methylthio groups provide orthogonal reactivity for further diversification.
The protocol below prioritizes the "Halogenation-Activation-Displacement" pathway. This route is preferred over direct iodination of the methoxy-pyrimidine for scale-up because it utilizes stable, crystalline intermediates and avoids the formation of regioisomeric N-alkylated byproducts common in direct alkylation strategies.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed to install the iodine atom on the electron-rich pyrimidinone ring before converting the hydroxyl group to a leaving group. This leverages the natural nucleophilicity of the C5 position in 4-pyrimidinones.
-
Step 1 (Cyclization): Construction of the pyrimidine core using S-methylisothiourea and ethyl acetoacetate.
-
Step 2 (Iodination): Electrophilic aromatic substitution (EAS) at C5 using molecular iodine under basic conditions.
-
Step 3 (Activation): Conversion of the C4-hydroxyl to a C4-chloro leaving group using phosphorus oxychloride (
). -
Step 4 (Functionalization): Regioselective
displacement of the C4-chloride by methoxide.
Reaction Pathway Diagram
Figure 1: Step-wise synthetic pathway from acyclic precursors to the target iodinated pyrimidine.
Detailed Experimental Protocol
Stage 1: Synthesis of 6-Methyl-2-(methylthio)pyrimidin-4-ol
This step builds the heterocyclic core. The use of S-methylisothiourea sulfate is preferred over thiourea followed by methylation, as it reduces the step count and avoids handling toxic methyl iodide in the first stage.
-
Reagents: S-Methylisothiourea sulfate (1.0 eq), Ethyl acetoacetate (1.0 eq), NaOH (2.0 eq), Water.
-
Procedure:
-
Dissolve NaOH (2.0 eq) in water. Add S-methylisothiourea sulfate (0.5 eq, as it is a hemisulfate) and stir at 0–5 °C.
-
Add ethyl acetoacetate (1.0 eq) dropwise over 30 minutes.
-
Allow the mixture to warm to room temperature and stir for 12–16 hours. A white precipitate may form.
-
Acidify the solution carefully with glacial acetic acid to pH ~5–6 to precipitate the product fully.
-
Isolation: Filter the white solid, wash with cold water, and dry in a vacuum oven at 60 °C.
-
-
Checkpoint: The product should be a white solid (MP: 218–220 °C). Confirm structure by
H NMR (DMSO- ): 2.15 (s, 3H, 6-Me), 2.45 (s, 3H, SMe), 5.95 (s, 1H, H-5).
Stage 2: C5-Iodination
Iodination is performed on the electron-rich pyrimidinone. The C5 position is highly nucleophilic due to the resonance donation from the N1/N3 lone pairs and the exocyclic oxygen.
-
Reagents: 6-Methyl-2-(methylthio)pyrimidin-4-ol (1.0 eq), Iodine (
, 1.05 eq), NaOH (1.1 eq), Methanol/Water (1:1). -
Procedure:
-
Dissolve the starting material in a 1:1 mixture of MeOH/Water containing NaOH (1.1 eq).
-
Heat the solution to 50 °C.
-
Add solid Iodine (
) portion-wise over 1 hour. The color will fade as iodine is consumed. -
Stir at 50 °C for an additional 2 hours.
-
Cool to room temperature and neutralize with dilute HCl.
-
Isolation: Filter the resulting pale yellow solid (5-iodo derivative). Wash with water and dilute sodium thiosulfate solution to remove trace iodine.
-
-
Mechanism: Base-mediated formation of the enolate facilitates electrophilic attack by iodine at C5.
Stage 3: Chlorination (Activation)
Conversion of the tautomeric hydroxyl group (lactam) to the chloride (lactim ether precursor) activates the C4 position for nucleophilic attack.
-
Reagents: 5-Iodo-6-methyl-2-(methylthio)pyrimidin-4-ol (1.0 eq), Phosphorus Oxychloride (
, 5–8 eq), N,N-Dimethylaniline (catalytic). -
Procedure:
-
Place the dry 5-iodo intermediate in a round-bottom flask.
-
Add
carefully (exothermic). Add a few drops of N,N-dimethylaniline.[2] -
Reflux the mixture (approx. 105 °C) for 3–5 hours. Monitor by TLC (the polar starting material disappears; a non-polar spot appears).
-
Work-up (Critical Safety): Cool the mixture and remove excess
under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring to quench residual phosphoryl chlorides. -
Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash with
(aq) and brine. Dry over and concentrate.
-
-
Intermediate Data: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (CAS 111079-18-6).[3][4] This is a stable solid.
Stage 4: Methoxylation (Target Formation)
The final step is a regioselective
-
Reagents: 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methanol (anhydrous).
-
Procedure:
-
Dissolve the chloro-intermediate in anhydrous Methanol.
-
Cool to 0 °C.
-
Add NaOMe (solution in MeOH or solid) dropwise.
-
Stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.
-
Monitor: TLC should show complete conversion. Avoid heating to reflux to prevent displacement of the 2-SMe group.
-
Isolation: Remove solvent under vacuum.[5] Resuspend residue in water and extract with Ethyl Acetate.
-
Purification: Recrystallization from Hexane/Ethyl Acetate or column chromatography if necessary.
-
Key Process Parameters & Data Summary
| Parameter | Specification / Value | Rationale |
| Overall Yield | 45–60% (4 Steps) | Losses primarily in isolation of intermediates. |
| Stoichiometry (Step 4) | 1.05 eq NaOMe | Excess base risks displacing the 2-SMe group (bis-methoxylation). |
| Temperature (Step 3) | Reflux (105 °C) | Required to drive the chlorination of the sterically crowded 5-iodo core. |
| Appearance | White to Off-white solid | Target is crystalline. |
| 1H NMR (Target) | Distinct singlet for O-Methyl is diagnostic. |
Impurity Profile
-
Bis-methoxy impurity: Formed if Step 4 is overheated or excess NaOMe is used (displacement of 2-SMe).
-
De-iodinated product: Rare, but can occur during harsh
reflux if traces of moisture generate HI. -
N-Methyl isomer: Not formed in this route (unlike direct methylation of the pyrimidinone).
References
-
Scaffold Synthesis: ChemicalBook. (n.d.). "6-Methyl-2-(methylthio)pyrimidin-4-ol synthesis." Retrieved from
-
Iodination Methodology: Molecules. (2022).[6] "A Green Chemical Approach for Iodination of Pyrimidine Derivatives." Retrieved from
-
Intermediate Verification: PubChem. (2025).[3][4] "4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (CAS 111079-18-6)."[3][4] Retrieved from [3]
-
Target Reactivity: Journal of Organic Chemistry. (2016). "5-Iodo-2-methylthio-6-methyl(trifluoromethyl)pyrimidin-4(3H)-ones vs Their 4-Methoxylated Derivatives." Retrieved from
-
Chlorination Precedence: Arkivoc. (2020).[5] "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine." Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | C6H6ClIN2S | CID 13636518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine | C6H6ClIN2S | CID 13636518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions [mdpi.com]
